Ethyl 4-methoxy-1H-indole-2-carboxylate
Overview
Description
Ethyl 4-methoxy-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H11NO2 . It is a derivative of indole, a heterocyclic compound that is important in many natural products and drugs . The indole scaffold is found in many important synthetic drug molecules and has been shown to bind with high affinity to multiple receptors, making it useful in developing new derivatives .
Synthesis Analysis
The synthesis of Ethyl 4-methoxy-1H-indole-2-carboxylate and its derivatives often involves processes such as alkylation of indole nitrogen, transesterification, and ester hydrolysis . Other methods include the Friedel–Crafts acylation of ethyl pyrrole-2-carboxylate with phthalic anhydride .Molecular Structure Analysis
The molecular structure of Ethyl 4-methoxy-1H-indole-2-carboxylate can be represented by the IUPAC Standard InChI: InChI=1S/C11H11NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,2H2,1H3 .Chemical Reactions Analysis
Ethyl 4-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions. For instance, it can be used as a reactant for the preparation of spirooxoindolepyrrolidines via reduction of indole-2-carboxylic acid followed by oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .Physical And Chemical Properties Analysis
Ethyl 4-methoxy-1H-indole-2-carboxylate has a molecular weight of 189.2105 . It is typically stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Ethyl 4-methoxy-1H-indole-2-carboxylate and its derivatives are synthesized through various chemical reactions. For instance, the synthesis of ethyl 9-methoxy-1H-benz[f]indole-2-carboxylate involves Friedel–Crafts acylation and selective N-debenzylation with aluminum chloride (Murakami, Watanabe, & Ishii, 1988). Another study outlines a novel strategy for indole synthesis starting from ethyl pyrrole-2-carboxylate, demonstrating the versatility of this chemical structure in synthetic applications (Tani et al., 1996).
Chemical Behavior and Intermediates : The compound and its related chemicals serve as valuable intermediates in organic synthesis. For example, the formation of stable solvent-trapped carbonyl oxides from the ozonolysis of indole derivatives like ethyl indole-2-carboxylate highlights the compound's reactivity and potential in creating novel chemical structures (Lee et al., 1996).
Photophysical Properties : Research on the photophysical behavior of certain derivatives indicates potential applications in fields like bio-sensing and optoelectronic devices. A study of a 4-aza-indole derivative showed reverse solvatochromism behavior and high quantum yield, suggesting utility in labeling and sensor applications (Bozkurt & Doğan, 2018).
Biological and Pharmaceutical Applications
Anti-Viral Properties : Some derivatives have shown preliminary biological activity, such as anti-viral properties. For instance, the oxidation of certain benz [e] indole derivatives derived from ethyl phenylpyruvate displayed anti-viral activity in initial tests (Ishii et al., 1983).
Anti-Hepatitis B Virus Activities : Ethyl 5-hydroxyindole-3-carboxylates have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activities, with some compounds showing significant potency, surpassing even established treatments like lamivudine (Zhao et al., 2006).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-methoxy-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)10-7-8-9(13-10)5-4-6-11(8)15-2/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQOAVNMSFGFAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466532 | |
Record name | Ethyl 4-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methoxy-1H-indole-2-carboxylate | |
CAS RN |
43142-25-2 | |
Record name | Ethyl 4-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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